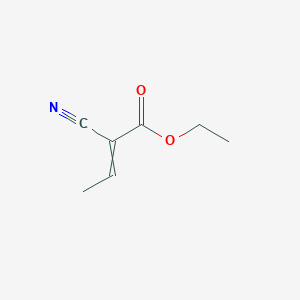

2-Butenoic acid, 2-cyano-, ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound with the identifier “2-Butenoic acid, 2-cyano-, ethyl ester” is a chemical entity that has garnered interest in various scientific fields

Vorbereitungsmethoden

The preparation of 2-Butenoic acid, 2-cyano-, ethyl ester involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions . This reaction results in the formation of the compound with a high yield. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

2-Butenoic acid, 2-cyano-, ethyl ester undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Butenoic acid, 2-cyano-, ethyl ester has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.

Biology: It is employed in biochemical assays and as a tool for studying enzyme mechanisms.

Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-Butenoic acid, 2-cyano-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.

Vergleich Mit ähnlichen Verbindungen

2-Butenoic acid, 2-cyano-, ethyl ester can be compared with other similar compounds, such as carbonyldiimidazole and bifonazole . While these compounds share some structural similarities, this compound is unique in its specific reactivity and applications. For instance, carbonyldiimidazole is primarily used in peptide synthesis, whereas bifonazole is an antifungal agent with a different mechanism of action .

Biologische Aktivität

2-Butenoic acid, 2-cyano-, ethyl ester (CAS Number: 759-58-0), is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a cyano group and an ethyl ester functional group. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, agrochemicals, and other fields.

- Molecular Formula : C₈H₁₁NO₂

- Molecular Weight : 153.178 g/mol

- Density : 1.014 g/mL at 25ºC

- Boiling Point : 98-99ºC at 1 mm Hg

- Melting Point : Approximately 20ºC

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cellular mechanisms and potential therapeutic applications. Here are some key findings:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes through covalent bonding with active site residues, which can disrupt normal enzymatic functions.

- Cellular Effects : In vitro studies have suggested that it may affect cell proliferation and apoptosis pathways, although detailed mechanisms remain to be fully elucidated.

Toxicological Profile

While the compound shows promise in various applications, it also presents certain health risks:

- Irritation : It is known to cause irritation to the eyes, skin, and respiratory system .

- Potential Toxicity : The toxicological properties have not been fully investigated; thus, caution is advised when handling the compound.

Table 1: Summary of Biological Activities

Recent Research Insights

- Antimicrobial Properties : A study published in a peer-reviewed journal highlighted the antimicrobial effects of related compounds, suggesting that derivatives of 2-butenoic acid could exhibit similar properties.

- Pharmacological Potential : The compound has been investigated as a potential intermediate for synthesizing pharmaceuticals due to its reactivity and ability to form various derivatives that may possess enhanced biological activities .

Applications in Scientific Research

The compound's unique chemical structure allows it to serve as an important intermediate in synthetic chemistry:

- Medicinal Chemistry : It can be utilized to develop new pharmaceuticals or study the effects of structural modifications on biological activity.

- Agrochemicals : Its derivatives are being explored for use in pesticides and herbicides due to their potential efficacy against pests while being less harmful to non-target organisms.

Eigenschaften

IUPAC Name |

ethyl 2-cyanobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-6(5-8)7(9)10-4-2/h3H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUDWAAJQVNSOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.